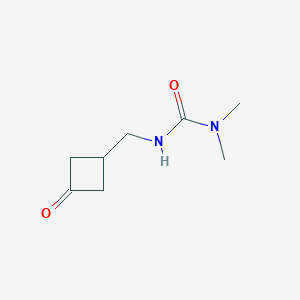
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is a complex organic compound that features a bromophenyl group, an indene-2,3-dione moiety, and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile typically involves the reaction of 2-bromoaniline with indene-2,3-dione in the presence of a suitable base and solvent. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or dimethylformamide (DMF)
Temperature: Reflux conditions or room temperature
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as sodium azide or thiourea
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
- 2-((2-chlorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 2-((2-fluorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 2-((2-methylphenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
Uniqueness
The uniqueness of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different chemical and biological properties compared to similar compounds with other substituents.
特性
分子式 |
C17H9BrN2O2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
N-(2-bromophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H9BrN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H |
InChIキー |
VRXYONGERGEQRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Br)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)

![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)


![1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14871251.png)







